Tert-butyl (6-oxoheptyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-oxoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(14)8-6-5-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDURNINETJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 6 Oxoheptyl Carbamate
Strategies for the Construction of the Carbamate (B1207046) Functionality
The introduction of the Boc protecting group onto the nitrogen atom is a critical step in the synthesis of tert-butyl (6-oxoheptyl)carbamate. This can be achieved through several reliable methods, including rearrangement reactions of carboxylic acid derivatives, direct acylation of an amino precursor, and innovative chemoenzymatic approaches.
Curtius Rearrangement-Based Synthetic Routes to Carbamates
The Curtius rearrangement provides a powerful method for converting carboxylic acids into carbamates, with the loss of one carbon atom. organic-chemistry.orgnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. The isocyanate is then trapped by an alcohol, in this case, tert-butanol (B103910), to yield the desired tert-butyl carbamate.
A plausible synthetic route to this compound via this method would start from 7-oxo-octanoic acid. This starting material would first be converted to its corresponding acyl azide. This transformation can be achieved by several methods, including reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The resulting 7-oxo-octanoyl azide would then be subjected to thermal or photochemical conditions to induce the Curtius rearrangement, generating 6-oxoheptyl isocyanate. In the presence of tert-butanol, this isocyanate is trapped to furnish the final product, this compound. A general one-pot procedure for a similar transformation involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, which generates the acyl azide in situ, followed by rearrangement and trapping. wikipedia.org
A summary of reagents and conditions for Curtius rearrangement-based carbamate synthesis is presented in the table below.
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
| Carboxylic Acid | 1. (COCl)₂ or SOCl₂ 2. NaN₃ 3. t-BuOH, heat | Acyl azide, Isocyanate | tert-Butyl carbamate | nih.gov |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), t-BuOH, heat | Acyl azide, Isocyanate | tert-Butyl carbamate | nih.gov |
| Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃, t-BuOH | Acyl azide, Isocyanate | tert-Butyl carbamate | wikipedia.org |
Direct N-tert-Butyloxycarbonylation of Amino Precursors
A more direct and widely used approach for the synthesis of Boc-protected amines is the reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O). In the context of synthesizing this compound, the key precursor would be 6-aminoheptan-2-one.
The reaction typically involves treating 6-aminoheptan-2-one with at least one equivalent of di-tert-butyl dicarbonate in a suitable solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or a mixed solvent system. A base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), is often added to neutralize the acidic byproduct, tert-butoxycarboxylic acid. The reaction is generally carried out at room temperature and proceeds to completion within a few hours, providing the desired product in high yield. For instance, a similar compound, N-Boc-6-amino-1-hexyne, was synthesized by reacting 6-amino-1-hexyne with di-tert-butyl dicarbonate in THF, resulting in a 42% yield after chromatography. prepchem.com Another example is the synthesis of N-Boc-6-amino-1-hexanol, where 6-amino-1-hexanol (B32743) was treated with di-tert-butyl dicarbonate in methylene (B1212753) chloride at 5°C to room temperature, yielding the crude product. prepchem.com
The table below summarizes typical conditions for direct N-tert-butyloxycarbonylation.
| Amine Substrate | Reagent | Base (optional) | Solvent | Typical Yield | Ref. |
| Primary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, NaHCO₃ | THF, DCM, Acetonitrile | >90% | prepchem.com |
| 6-Amino-1-hexyne | Di-tert-butyl dicarbonate | - | THF | 42% | prepchem.com |
| 6-Amino-1-hexanol | Di-tert-butyl dicarbonate | - | Methylene Chloride | Crude product | prepchem.com |
Chemoenzymatic Approaches to N-Boc Protected Intermediates
Chemoenzymatic strategies offer a green and highly selective alternative for the synthesis of chiral N-Boc protected intermediates, which can be precursors to this compound. These methods often employ enzymes like transaminases or lipases to introduce chirality and the amino functionality, which is then protected.
For example, a prochiral diketone could be selectively aminated using a transaminase enzyme to produce a chiral amino-ketone. This enzymatic step is typically performed in an aqueous buffer system, often with an amine donor such as isopropylamine (B41738) or alanine. The resulting chiral amino-ketone could then be protected with di-tert-butyl dicarbonate under standard chemical conditions to yield the enantiomerically enriched N-Boc protected keto-amine. While a direct chemoenzymatic synthesis of this compound has not been explicitly reported, the principles of biocatalytic amination of ketones are well-established and could be applied to a suitable precursor. Amine transaminases have been successfully used in multi-step one-pot reactions, combining them with other enzymes or chemical catalysts to produce valuable chiral amines.
Methodologies for the Elaboration of the 6-Oxoheptyl Chain
The construction of the 6-oxoheptyl chain is another key aspect of the synthesis. This can be achieved either by introducing the ketone functionality onto a pre-existing N-Boc protected alkyl chain or by building the carbon skeleton through carbon-carbon bond-forming reactions.
Introduction of the Ketone Functionality via Selective Oxidation Pathways
A common and effective strategy involves the selective oxidation of a secondary alcohol precursor. In this approach, a readily available starting material such as tert-butyl (6-hydroxyheptyl)carbamate would be oxidized to the corresponding ketone.
A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and scale of the reaction. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane are commonly used for small-scale syntheses and are known to efficiently convert secondary alcohols to ketones without over-oxidation. For larger-scale preparations, Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is a reliable method. Another approach is the use of hypochlorite-based reagents, such as sodium hypochlorite (B82951) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
The table below provides an overview of common oxidation methods for converting secondary alcohols to ketones.
| Oxidizing Agent/System | Solvent | Typical Conditions | Ref. |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | orgsyn.org |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature | orgsyn.org |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | Low temperature (-78 °C to rt) | orgsyn.org |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to room temperature | orgsyn.org |
Carbon-Carbon Bond Forming Reactions for Alkyl Chain Extension
The 6-oxoheptyl chain can also be constructed through carbon-carbon bond-forming reactions, starting from smaller N-Boc protected building blocks. Two powerful methods for this purpose are the Grignard reaction and the Wittig reaction.
Grignard Reaction: A Grignard reaction could be employed by reacting a suitable N-Boc protected precursor containing a nitrile or an aldehyde with a methylmagnesium halide (e.g., MeMgBr or MeMgI). For example, starting from tert-butyl (5-cyanopentyl)carbamate, the addition of methylmagnesium bromide would initially form an imine intermediate, which upon acidic workup, would hydrolyze to the desired ketone, this compound. Alternatively, reaction of tert-butyl (5-formylpentyl)carbamate with methylmagnesium bromide would yield the secondary alcohol, tert-butyl (6-hydroxyheptyl)carbamate, which could then be oxidized to the target ketone as described in the previous section. organic-chemistry.org
Wittig Reaction: The Wittig reaction offers another route to construct the carbon skeleton, typically forming a carbon-carbon double bond which can then be further manipulated. A potential strategy would involve the reaction of an N-Boc protected amino-aldehyde, such as tert-butyl (5-oxopentyl)carbamate, with a phosphorus ylide, for instance, (acetylmethylene)triphenylphosphorane (B29005) (Ph₃P=CHCOCH₃). This would lead to an α,β-unsaturated ketone intermediate. Subsequent reduction of the double bond, for example, through catalytic hydrogenation, would then yield this compound. The Wittig reaction is known for its reliability in forming double bonds at specific locations. organic-chemistry.org
The following table summarizes these carbon-carbon bond-forming strategies.
| Reaction Type | N-Boc Protected Precursor | Reagent | Intermediate | Final Step | Ref. |
| Grignard Reaction | tert-Butyl (5-cyanopentyl)carbamate | Methylmagnesium bromide | Imine | Acidic hydrolysis | organic-chemistry.org |
| Grignard Reaction | tert-Butyl (5-formylpentyl)carbamate | Methylmagnesium bromide | Secondary alcohol | Oxidation | organic-chemistry.org |
| Wittig Reaction | tert-Butyl (5-oxopentyl)carbamate | (Acetylmethylene)triphenylphosphorane | α,β-Unsaturated ketone | Double bond reduction | organic-chemistry.org |
Convergent and Divergent Synthetic Approaches to the Keto-Alkyl Chain
The construction of the 6-oxoheptyl fragment is a critical aspect of the synthesis of this compound. Both convergent and divergent strategies can be envisioned for the efficient assembly of this keto-alkyl chain, drawing upon established reactions for the synthesis of functionalized ketones. nih.gov
In contrast, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. nih.gov This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. A potential divergent synthesis of this compound could start from a common precursor like 6-oxoheptanoic acid. nih.gov This acid can be converted to a variety of derivatives, including the target carbamate, by first converting the carboxylic acid to an amine via a Curtius or similar rearrangement, followed by protection with the tert-butoxycarbonyl group. organic-chemistry.org
| Synthetic Strategy | Description | Key Intermediates | Potential Advantages |
| Convergent | Separate synthesis of key fragments followed by coupling. | 6-amino-2-heptanone, Di-tert-butyl dicarbonate | Independent optimization of fragment synthesis, potentially higher overall yield. |
| Divergent | A common intermediate is diversified to produce various analogs. | 6-Oxoheptanoic acid | Efficient generation of a library of related compounds for screening purposes. |
Sustainable and Green Chemistry Innovations in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to reduce environmental impact and improve safety. Innovations in this area for the synthesis of this compound focus on the use of flow chemistry and environmentally benign reagents and solvents.
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgbeilstein-journals.org The synthesis of both ketones and carbamates has been successfully demonstrated using flow chemistry techniques. acs.orgnih.gov
For the synthesis of the keto-alkyl chain of this compound, a flow-based approach could involve the continuous reaction of a Grignard or organolithium reagent with a suitable carboxylic acid derivative. rsc.org Similarly, the formation of the carbamate moiety can be achieved in a flow system, for example, through a Curtius rearrangement of an acyl azide. nih.gov Telescoping these individual flow reactions into a continuous multi-step synthesis could significantly streamline the production of the target molecule, reducing waste and improving efficiency. rsc.org
| Flow Chemistry Application | Reaction Step | Potential Advantages | Example Reaction Conditions |
| Keto-Alkyl Chain Synthesis | Grignard reaction with an acid chloride | Improved temperature control, rapid mixing, increased safety | Continuous addition of Grignard reagent to a solution of the acid chloride in a microreactor. |
| Carbamate Formation | Curtius rearrangement | Safe handling of potentially hazardous intermediates (isocyanates), precise control of reaction time | In-line generation of acyl azide followed by thermal rearrangement and trapping with tert-butanol in a heated flow reactor. |
The use of greener reagents and solvents is a cornerstone of sustainable chemistry. In the context of carbamate synthesis, this includes exploring alternatives to hazardous reagents and volatile organic solvents.
While chiral phosphoric acids have been extensively used as catalysts in various asymmetric syntheses, the use of simple, aqueous phosphoric acid as a catalyst for specific transformations is also gaining attention. beilstein-journals.orgrsc.org For instance, aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates. While this is the reverse of the desired synthesis, it highlights the potential of phosphoric acid to interact with the carbamate functionality under aqueous conditions. Further research could explore its potential as a catalyst for the formation of carbamates, potentially in aqueous or biphasic systems, which would represent a significant green improvement over traditional methods that often rely on toxic and volatile organic solvents.
Other green approaches to carbamate synthesis include the use of CO2 as a C1 source and the application of biocatalysis. organic-chemistry.org The synthesis of 6-aryl-4-oxohexanoic acids, which share a similar keto-acid backbone with a precursor to the target molecule, has been demonstrated using catalytic amounts of piperidine (B6355638) and acetic acid in toluene, which, while not a green solvent, points towards the potential for catalytic approaches. benthamdirect.comnih.gov
| Green Chemistry Approach | Description | Potential Benefits |
| Aqueous Phosphoric Acid | Use as a potential catalyst in aqueous or biphasic systems. | Reduced use of volatile organic solvents, use of a less hazardous acid. |
| Biocatalysis | Employment of enzymes for specific synthetic steps. | High selectivity, mild reaction conditions, reduced waste. |
| CO2 as a C1 Source | Utilization of carbon dioxide for the formation of the carbamate group. | Use of a renewable and non-toxic feedstock. |
Elucidating the Chemical Reactivity and Transformative Potential of Tert Butyl 6 Oxoheptyl Carbamate
Reactions Involving the Keto Functionality
The ketone group in tert-butyl (6-oxoheptyl)carbamate is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Organometallic Reagents, Hydrazine (B178648) Derivatives)
The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield tert-butyl (6-hydroxy-6-methylheptyl)carbamate. These reactions are fundamental in carbon-carbon bond formation. libretexts.orglibretexts.org
Nitrogen-based nucleophiles, such as hydrazine and its derivatives, can also react with the ketone to form hydrazones. These reactions are often used to introduce a C=N double bond, which can be a precursor for the synthesis of various heterocyclic compounds or can be further reduced to form substituted hydrazines. The reaction of this compound with hydrazine would result in the formation of the corresponding hydrazone derivative.
Selective Reduction Pathways of the Ketone Moiety
The selective reduction of the ketone in this compound to a secondary alcohol can be achieved using a variety of reducing agents. A key challenge is to perform this reduction without affecting the N-Boc protecting group. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH4) are well-suited for this purpose. masterorganicchemistry.com NaBH4 is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters, amides, or carbamates under standard conditions. masterorganicchemistry.comecochem.com.coharvard.edu
The reduction of this compound with sodium borohydride in a protic solvent like methanol (B129727) or ethanol (B145695) would yield tert-butyl (6-hydroxyheptyl)carbamate. sigmaaldrich.combldpharm.com This transformation is a common strategy to introduce a hydroxyl group, which can then be used for further functionalization.
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH4) | Tert-butyl (6-hydroxyheptyl)carbamate |
Alpha-Functionalization and Condensation Reactions (e.g., Aldol (B89426), Wittig, Corey-Fuchs)
The presence of α-hydrogens acidic enough to be removed by a suitable base allows for a range of functionalization reactions at the carbon atoms adjacent to the ketone. The resulting enolate can act as a nucleophile in various reactions. springernature.comchemrxiv.org For instance, in an Aldol-type condensation, the enolate of this compound could react with an aldehyde or another ketone to form a β-hydroxy ketone, a valuable motif in organic synthesis.
The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding tert-butyl (6-methyleneheptyl)carbamate. The nature of the ylide can be varied to introduce different substituents at the newly formed double bond. youtube.comrsc.org
A related transformation is the Corey-Fuchs reaction, which is a two-step process to convert an aldehyde or ketone into a terminal alkyne. While specific examples with this compound are not prevalent in the literature, the general applicability of this reaction to ketones suggests its potential for the synthesis of the corresponding terminal alkyne derivative.
Transformations of the N-Boc Carbamate (B1207046) Moiety
The N-Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Acid-Catalyzed Deprotection of the N-Boc Group
The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis. acsgcipr.org A variety of acids can be employed, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a traditional choice. However, milder and more environmentally benign options have been developed. For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive groups. organic-chemistry.org The use of p-toluenesulfonic acid (pTSA) in a deep eutectic solvent has also been reported as an efficient and sustainable method for N-Boc deprotection. mdpi.comresearchgate.net
The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide, liberating the free amine. acsgcipr.org In the case of this compound, this reaction would yield 7-aminoheptan-2-one (B1287075). The selectivity of this deprotection in the presence of the ketone is generally high. acs.org
| Reactant | Reagent | Product |
| This compound | Trifluoroacetic Acid (TFA) or Aqueous H3PO4 | 7-Aminoheptan-2-one |
Catalytic Cleavage Strategies for Carbamate Deprotection
In addition to direct acidolysis, catalytic methods for the cleavage of the N-Boc group have been developed, which can offer advantages in terms of mildness and selectivity. Lewis acids have been shown to catalyze the deprotection of N-Boc groups. For example, iron(III) salts can be used as sustainable catalysts for this transformation. acsgcipr.orgresearchgate.net Other Lewis acids like zinc bromide have also been employed for the selective removal of the tert-butoxycarbonyl group. acsgcipr.org
More recently, innovative methods such as the use of oxalyl chloride in methanol have been reported for the mild and selective deprotection of a diverse set of N-Boc protected compounds. rsc.orguky.edu Thermal deprotection in a continuous flow system represents another modern approach that avoids the use of acid catalysts altogether. acs.org These catalytic strategies provide a valuable toolbox for chemists to selectively unmask the amine functionality in molecules like this compound, often under conditions that are compatible with other sensitive functional groups.
Enzymatic Hydrolysis of the tert-Butyl Carbamate
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.orgresearchgate.net However, acidic deprotection may not be suitable for substrates containing acid-labile functional groups. In such cases, enzymatic hydrolysis presents a mild and selective alternative.
While direct enzymatic hydrolysis of this compound is not extensively documented, the enzymatic cleavage of the Boc group is a known transformation. Lipases and esterases are the primary classes of enzymes employed for this purpose. nih.govnih.gov For instance, esterases from various sources have been shown to hydrolyze carbamates. nih.gov Lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have demonstrated the ability to hydrolyze tert-butyl esters of protected amino acids, leaving other protecting groups like benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) intact. researchgate.net This high chemoselectivity is a significant advantage of enzymatic methods.
The successful enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) highlights the potential of lipases to interact with and catalyze reactions of Boc-protected amines. mdpi.com In a chemoenzymatic approach to synthesizing desferrioxamine B, the use of N-Boc protected amine substrates in reactions mediated by the synthetase DesD demonstrated that the enzyme could process these modified substrates, albeit with varying efficiency depending on the specific substrate. rsc.org This suggests that the steric bulk of the Boc group can influence enzyme-substrate recognition and catalytic efficiency. rsc.org
The mechanism of enzymatic carbamate hydrolysis generally involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate, leading to the formation of an acyl-enzyme intermediate and release of the amine. Subsequent hydrolysis of this intermediate regenerates the enzyme.
| Enzyme Class | Example Enzyme | Substrate Type | Key Findings |
| Lipases/Esterases | Candida antarctica lipase A (CAL-A), Bacillus subtilis esterase | Boc-protected amino acid tert-butyl esters | High chemoselectivity, leaving Z and Fmoc groups intact. researchgate.net |
| Lipases | Candida antarctica lipase B (CAL-B) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Successful enzymatic kinetic resolution with high enantioselectivity. mdpi.com |
| Synthetases | DesD from Salinispora tropica | N-Boc protected diamines | Directed assembly to a single product, though yields varied. rsc.org |
Post-Deprotection Reactivity of the Primary Amine (e.g., Amidation, Alkylation, Urea Formation)
Upon removal of the Boc protecting group from this compound, the resulting 7-aminoheptan-2-one possesses a primary amine that is a versatile nucleophile, ready to participate in a variety of subsequent reactions.
Amidation: The primary amine can readily undergo acylation with carboxylic acids, acyl chlorides, or anhydrides to form amides. This reaction is fundamental in peptide synthesis and the construction of complex organic molecules. For instance, the coupling of a deprotected amine with an N-Boc-protected amino acid is a standard step in peptide synthesis. beilstein-journals.org Rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines provides an alternative route to secondary benzamides, tolerating acid-labile functional groups. organic-chemistry.org
Alkylation: The primary amine can be alkylated by reacting with alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This method is a powerful tool for forming carbon-nitrogen bonds.
Urea Formation: The reaction of the primary amine with isocyanates is a straightforward method for the synthesis of ureas. organic-chemistry.orgnih.gov Isocyanates can be generated in situ from Boc-protected amines using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), allowing for the one-pot synthesis of unsymmetrical ureas. organic-chemistry.org Alternatively, a Curtius rearrangement of an acyl azide (B81097), formed from a carboxylic acid, can generate an isocyanate that is then trapped by the amine. organic-chemistry.org
The reactivity of the newly formed primary amine can be influenced by the presence of the ketone. For example, intramolecular reactions between the amine and ketone can lead to the formation of cyclic imines (e.g., tetrahydropyridines), which can exist in equilibrium with the open-chain form. mdpi.com
| Reaction Type | Reagents | Product |
| Amidation | Carboxylic acids, acyl chlorides, anhydrides | Amides |
| Alkylation | Alkyl halides, aldehydes/ketones (reductive amination) | Secondary or tertiary amines |
| Urea Formation | Isocyanates | Ureas |
Chemo- and Regioselective Considerations in Multi-Functional Transformations
The presence of both a ketone and a protected (or free) amine in this compound necessitates careful consideration of chemo- and regioselectivity in synthetic transformations. The goal is to selectively react one functional group while leaving the other intact.
Chemoselectivity: The Boc-protecting group is generally stable to a wide range of nucleophiles and bases, allowing for selective reactions at the ketone carbonyl. researchgate.net For example, the ketone can undergo nucleophilic addition, reduction, or Wittig-type reactions without affecting the Boc-protected amine. Conversely, the Boc group can be removed under acidic conditions that may not affect a robust ketone. organic-chemistry.org However, for sensitive substrates, milder deprotection methods like enzymatic hydrolysis or mechanochemical methods with p-toluenesulfonic acid can be employed. scirp.org
In the deprotected 7-aminoheptan-2-one, the primary amine is generally more nucleophilic than the ketone oxygen. However, the ketone is more electrophilic. Reactions with bifunctional reagents can be directed to one site or the other by careful choice of reaction conditions. For example, reductive amination of α-keto acids with ammonia (B1221849) can be achieved with high chemoselectivity over the reduction of the keto acid to a hydroxy acid by controlling the pH. acs.org
Regioselectivity: Regioselectivity becomes crucial when the molecule contains multiple similar functional groups, such as in the amination of diketones. mdpi.comresearchgate.net While this compound has only one ketone and one protected amine, regioselective considerations are paramount in subsequent transformations where new functional groups are introduced. For instance, in the context of a molecule with two ketone groups, transaminases have been used for the regioselective monoamination of 1,5-diketones. mdpi.comresearchgate.net
The challenge of chemoselectivity is also highlighted in the amination of β-keto amides, where two carbonyl groups are present. The reaction outcome can be influenced by steric hindrance and temperature, with less hindered substrates favoring amination at the ketone at lower temperatures. researchgate.net
| Transformation | Reagents/Catalyst | Selectivity Principle |
| Reduction of ketone | NaBH₄ | The Boc group is stable to hydride reducing agents. |
| Deprotection of amine | Trifluoroacetic acid (TFA) | The ketone is generally stable to acidic deprotection conditions. |
| Reductive amination of α-keto acids | Iridium hydride complexes | pH control allows for selective amination over ketone reduction. acs.org |
| Amination of diketones | Transaminases | Enzymes can exhibit high regioselectivity for one of several carbonyl groups. mdpi.comresearchgate.net |
Development and Investigation of Tandem and Domino Reaction Sequences
The bifunctional nature of this compound and its deprotected derivative makes them ideal starting points for tandem and domino reactions, where multiple bond-forming events occur in a single pot. unimi.it
A common strategy involves initiating a reaction sequence through the deprotection of the amine. For example, the in situ deprotection of a Boc-protected amine can be followed by a Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and related heterocyclic systems. thieme-connect.com Similarly, a deprotection/aromatization domino reaction has been employed in the synthesis of phthalazines. scispace.com
The ketone functionality can also initiate cascade reactions. For instance, an organocatalytic three-component reaction involving an imine, an alkyl vinyl ketone, and an imide proceeds via an aza-Morita-Baylis-Hillman reaction followed by a Michael addition. organic-chemistry.org While not directly involving this compound, this illustrates how the ketone functionality can be part of a multi-component domino sequence.
Domino reactions can also be designed to involve both the amine and ketone functionalities. After deprotection, the resulting amino-ketone could undergo an intramolecular condensation to form a cyclic imine, which could then participate in further reactions. For example, a domino Michael addition/Pictet-Spengler reaction sequence has been used to construct indoloquinolizidines. thieme-connect.com
Another possibility involves α-ketol or α-iminol rearrangements, which can be part of tandem sequences for ring expansion or contraction. beilstein-journals.org For example, an α-iminol rearrangement has been used in a tandem reaction to synthesize functionalized tryptamines. beilstein-journals.org
| Domino Reaction Type | Initiating Step/Key Reaction | Potential Product Class |
| Deprotection/Cyclization | Boc deprotection followed by Pictet-Spengler reaction | Polyheterocycles thieme-connect.com |
| Multi-component Reaction | aza-Morita-Baylis-Hillman/Michael addition | Highly functionalized adducts organic-chemistry.org |
| Deprotection/Aromatization | Boc deprotection and subsequent aromatization | Phthalazines scispace.com |
| Rearrangement Cascade | α-Iminol rearrangement | Functionalized tryptamines beilstein-journals.org |
Applications and Strategic Utilization in Complex Molecular Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
The primary utility of tert-butyl (6-oxoheptyl)carbamate in organic synthesis lies in its role as a key intermediate. The Boc-protecting group is stable under a variety of reaction conditions, particularly those involving bases and nucleophiles, allowing for selective manipulation of the ketone functionality. organic-chemistry.org Conversely, the ketone at the 6-position can undergo numerous carbonyl chemistry reactions without affecting the protected amine.
This orthogonality of functional groups is crucial in multi-step syntheses. Chemists can first utilize the ketone for chain elongation, cyclization, or functional group interconversion, and then, at a later stage, deprotect the amine to reveal a nucleophilic primary amino group for further reactions, such as amide bond formation or reductive amination. This stepwise reactivity prevents self-condensation or other unwanted side reactions. The compound serves as a linchpin, connecting different parts of a larger molecule or introducing a specific functionalized seven-carbon chain into a more complex structure. myskinrecipes.com Its stability and predictable reactivity make it a reliable intermediate in the production of diverse chemical entities, including those for agrochemical and pharmaceutical research. myskinrecipes.com
Contributions to Target-Oriented Synthesis
In target-oriented synthesis, chemists aim to construct complex molecules, often natural products with significant biological activity, from simple, readily available starting materials. Building blocks that provide a functionalized carbon skeleton are invaluable in this pursuit.
Jaspine B (also known as pachastrissamine) is a natural sphingolipid that has attracted considerable attention from the synthetic community due to its novel structure and cytotoxic activity against tumor cell lines. mdpi.comsci-hub.se The total synthesis of Jaspine B and its analogues often involves the careful construction of a chiral amino-alcohol backbone.
While this compound may not be a direct starting material in all published syntheses of Jaspine B, its structural motif is highly relevant. The syntheses frequently rely on chiral precursors derived from amino acids like L-serine, which are elaborated into functionalized carbon chains containing a protected amine. mdpi.comresearchgate.net For example, a key step in one total synthesis of Jaspine B is the elongation of a carbon chain attached to a core built from a Boc-protected Garner's aldehyde. mdpi.com This strategy underscores the importance of intermediates that possess a protected amine and a reactive functional group (like an aldehyde, ketone, or alkyne) at the other end of a carbon chain. Building blocks of the type represented by this compound provide this exact functionality, serving as crucial precursors for constructing the aliphatic tail of complex lipid-like natural products such as Jaspine B. sci-hub.seresearchgate.net
Applications in Chemical Biology Research
The adaptability of this compound extends into the field of chemical biology, where it serves as a foundational scaffold for creating tools to probe complex biological processes.
Design and Synthesis of Tool Compounds for Probing Enzyme-Substrate Interactions
A significant application of this compound is in the design of histone deacetylase (HDAC) inhibitors . The tert-butylcarbamate (B1260302) group has been identified as an important feature for achieving selective inhibition of HDAC6. nih.gov Researchers have synthesized a variety of HDAC inhibitors where the core structure is elaborated to include functionalities that interact with the active site of these enzymes. uni-bonn.dechemrxiv.orgtandfonline.com The synthesis of these inhibitors often involves the use of tert-butyl protected amines. uniroma1.it
Development of Chemical Probes for Investigating Cellular Pathways
The structure of this compound is amenable to the development of chemical probes. For instance, the terminal ketone can be modified to attach reporter molecules, while the protected amine allows for further chemical elaboration. This is exemplified in the synthesis of hydrophobic tagging molecules used for targeted protein degradation, a technology that allows for the study of protein function by inducing their removal from the cell. google.comub.edu The carbamate (B1207046) moiety is a common feature in these bifunctional molecules.
Scaffold for Structure-Activity Relationship (SAR) Studies in Biological Systems
The ability to systematically modify both the ketone and the protected amine ends of this compound makes it an excellent scaffold for structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with variations at these positions, researchers can systematically probe how structural changes affect biological activity. This approach is crucial in optimizing the potency and selectivity of drug candidates and chemical probes. For example, SAR studies on orexin (B13118510) receptor antagonists have explored the impact of different substituents on receptor binding and functional activity. nii.ac.jpnih.gov Similarly, extensive SAR studies have been conducted on HDAC inhibitors to improve their isoform selectivity and therapeutic potential. nih.gov
Computational and Mechanistic Investigations of Tert Butyl 6 Oxoheptyl Carbamate
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to examine the structure, properties, and reactivity of molecules like tert-butyl (6-oxoheptyl)carbamate at the atomic level. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, we can extrapolate from established computational methodologies and studies on analogous compounds to understand its likely behavior.
The flexible seven-carbon chain of this compound allows it to adopt a multitude of conformations in solution. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. The presence of a bulky tert-butyl group and a polar keto group significantly influences these conformations.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would reveal the dynamic interplay of its flexible chain and functional groups. The simulation would likely show the aliphatic chain undergoing constant torsional rotations, leading to a variety of bent and extended conformations. The tert-butyl group, due to its size, would sterically hinder nearby rotations, influencing the conformational preferences of the carbamate (B1207046) moiety. The polar keto group would likely engage in transient intramolecular interactions with the carbamate group or solvent molecules.
A hypothetical energy profile of a key dihedral angle in the hexyl chain, derived from conformational analysis, might resemble the data below.
Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound
| Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 180° | 0.0 | Anti (extended chain) |
| 120° | 1.2 | Gauche |
| 60° | 1.5 | Gauche |
| 0° | 5.0 | Syn (eclipsed, high energy) |
Note: This data is illustrative and represents typical energy differences for alkane chains.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound. These calculations would reveal the distribution of electron density and the nature of the chemical bonds.
The carbamate group features a resonance structure, delocalizing the lone pair of the nitrogen atom across the N-C=O system. This delocalization gives the C-N bond partial double bond character and affects the molecule's reactivity. The keto group at the 6-position introduces a significant dipole moment due to the electronegativity of the oxygen atom, making the carbonyl carbon electrophilic.
An analysis of the molecular orbitals would show the Highest Occupied Molecular Orbital (HOMO) likely localized on the non-bonding electrons of the oxygen and nitrogen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.
Computational chemistry is instrumental in predicting the feasibility and pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For instance, the reduction of the keto group in this compound to an alcohol could be modeled. Calculations would determine the activation energy required for this transformation with different reducing agents, helping to predict reaction rates and select optimal experimental conditions. Similarly, the energetics of nucleophilic attack at the carbonyl carbon could be explored, providing a quantitative understanding of its electrophilicity.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify this compound is fundamental to optimizing reaction conditions and yields.
A common and efficient method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The formation of this compound would likely proceed from 6-aminoheptan-2-one.
A key step in some carbamate syntheses is the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. organic-chemistry.orgnih.gov This isocyanate can then be trapped by an alcohol, such as tert-butanol (B103910), to form the corresponding carbamate. organic-chemistry.orgnih.gov
The ketone functional group in this compound is a versatile handle for further chemical modifications. The mechanistic pathways for these transformations are well-established in organic chemistry.
Reduction: The keto group can be reduced to a secondary alcohol. The mechanism of reduction with a hydride reagent, such as sodium borohydride (B1222165), involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated by a protic solvent (like methanol (B129727) or water) to yield the alcohol.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. For example, reaction with a Grignard reagent (R-MgX) would proceed via nucleophilic addition to form a tertiary alcohol after acidic workup. The mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the transfer of the alkyl group from the Grignard reagent.
Enolate Formation: In the presence of a suitable base, the ketone can be deprotonated at the α-carbon (C5 or C7) to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations. The regioselectivity of enolate formation (i.e., whether the proton is removed from C5 or C7) would depend on the reaction conditions (kinetic vs. thermodynamic control) and the steric environment around the α-carbons.
Enzymatic Reaction Mechanisms and Substrate Recognition
There is a lack of published research on the enzymatic reaction mechanisms and substrate recognition specifically involving this compound. Scientific literature does describe the use of enzymes like transaminases and ketoreductases for the transformation of other N-Boc protected ketones. acs.orgnih.govacs.org These enzymes are known to catalyze reactions such as the conversion of a ketone to a chiral amine or alcohol. nih.govmdpi.com The recognition of substrates by these enzymes is a highly specific process, dictated by the three-dimensional structure of the enzyme's active site and the complementary shape and chemical properties of the substrate. However, without experimental or computational data for this compound, any discussion of its interaction with enzymes would be purely speculative.
Stereochemical Control and Stereoselectivity in Reactions Involving this compound
Similarly, there is no specific information available in the public scientific literature regarding the stereochemical control and stereoselectivity in reactions involving this compound. The stereoselective synthesis of chiral molecules is a significant area of chemical research, with enzymes playing a crucial role due to their inherent chirality. researchgate.netlookchem.com For related N-Boc protected cyclic ketones, studies have shown that enzymes can be used to produce specific stereoisomers with high enantiomeric excess. nih.govconicet.gov.ar These processes often involve the careful selection of the enzyme and reaction conditions to control the stereochemical outcome. The absence of such studies for this compound means that no data on its stereoselective reactions can be presented.
Emerging Methodologies and Future Research Directions
Development of Novel Catalytic Systems for Selective Transformations
The presence of two reactive sites in tert-butyl (6-oxoheptyl)carbamate—the ketone and the carbamate (B1207046)—presents a challenge and an opportunity for selective chemical transformations. The development of novel catalytic systems that can chemoselectively target one functional group over the other is a key area of research.
Recent advancements have focused on the use of transition metal catalysts and organocatalysts to achieve high selectivity. For instance, catalytic systems for the selective reduction of the ketone or the selective C-H functionalization adjacent to the carbonyl group are being explored. The goal is to develop catalysts that can operate under mild conditions with high efficiency and selectivity, thereby avoiding the need for protecting group manipulations.
Table 1: Examples of Catalytic Transformations Investigated for Ketones and Carbamates
| Transformation | Catalyst Type | Potential Application for this compound |
| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complexes | Synthesis of chiral secondary alcohols |
| Reductive Amination | Nickel or Iridium Catalysts | Direct conversion of the ketone to a new amine functionality |
| C-H Activation/Functionalization | Palladium or Copper Catalysts | Introduction of new substituents at the α- or β-positions to the ketone |
| Directed C-H Borylation | Iridium Catalysts | Formation of a versatile boronate ester for further cross-coupling reactions |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for rapid discovery and optimization of new molecules has driven the integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE). This compound is an ideal candidate for such platforms due to its utility as a versatile building block.
Automated synthesizers can be programmed to perform multi-step reaction sequences using this compound as a starting material to generate libraries of diverse compounds. HTE platforms, in turn, allow for the rapid screening of reaction conditions, such as catalysts, solvents, and temperatures, to identify optimal parameters for a desired transformation in a fraction of the time required by traditional methods. This combination of automation and HTE accelerates the discovery of new reactions and the synthesis of novel derivatives of this compound.
Advanced Analytical Techniques for Real-Time Reaction Monitoring and Complex Product Characterization
The synthesis and transformation of this compound and its derivatives necessitate sophisticated analytical techniques for both real-time monitoring of reactions and comprehensive characterization of the resulting products.
Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy and Raman spectroscopy, are being increasingly employed to monitor reaction kinetics and the formation of intermediates in real-time. This allows for precise control over reaction parameters and helps in optimizing reaction conditions. For the characterization of complex products, advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide detailed information about the molecular formula and structure of the newly synthesized compounds. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is also crucial for the unambiguous structural elucidation of complex derivatives.
Bio-Inspired and Biomimetic Synthetic Strategies
Nature often provides inspiration for the development of novel and efficient synthetic strategies. Bio-inspired and biomimetic approaches to the synthesis and functionalization of molecules are gaining traction. In the context of this compound, this could involve the use of enzymes or enzyme-mimicking catalysts to perform selective transformations.
For example, ketone reductases could be employed for the stereoselective reduction of the carbonyl group to a specific enantiomer of the corresponding alcohol. Similarly, transaminases could be used for the asymmetric synthesis of new amine-containing derivatives from the ketone functionality. These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.
Design of Next-Generation Analogues for Expanded Research Applications and Synthetic Utility
The core structure of this compound serves as a scaffold for the design and synthesis of next-generation analogues with enhanced properties and expanded applications. By systematically modifying the structure, researchers can fine-tune the molecule's reactivity and physical properties.
Modifications could include altering the length of the alkyl chain, introducing substituents on the chain, or replacing the tert-butyl group of the carbamate with other protecting groups to modulate its lability. The ketone functionality can also be replaced with other electrophilic groups to access different reaction pathways. The synthesis of these analogues will open up new avenues for their use as probes in chemical biology, as building blocks for the synthesis of new materials, and as intermediates in the synthesis of pharmaceutically relevant compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tert-butyl (6-oxoheptyl)carbamate, and how are intermediates validated?
- Methodology :
-
Route 1 : React tert-butyl carbamate with 6-bromoheptan-2-one in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor progress via thin-layer chromatography (TLC) .
-
Route 2 : Use reductive amination or coupling agents for introducing the oxoheptyl chain. For example, activate the carbonyl group with EDCI/HOBt for carbamate linkage formation .
-
Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm, carbonyl resonance at δ 170–175 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹) .
Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what deviations indicate impurities?
- Key Techniques :
- ¹H NMR : Look for the tert-butyl group (9H singlet at δ 1.4 ppm) and methylene protons adjacent to the carbonyl (δ 2.1–2.5 ppm). Missing splits or unexpected peaks suggest incomplete alkylation .
- ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm; ketone carbonyl at δ 205–210 ppm. Shifts >5 ppm may indicate side reactions .
- IR : Strong absorbance at ~1680 cm⁻¹ (carbamate C=O) and ~1710 cm⁻¹ (ketone C=O). Additional peaks imply unreacted intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the tert-butyl group during synthesis?
- Strategies :
- Solvent Selection : Use high-polarity solvents (e.g., DMSO) to enhance solubility of bulky intermediates .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature Control : Gradual heating (40°C → 80°C) prevents premature decomposition of reactive intermediates .
Q. How can contradictory biological activity data for tert-butyl carbamate derivatives be resolved, and what computational tools aid mechanistic analysis?
- Approach :
- Comparative Assays : Use standardized cell-based models (e.g., HEK293 or HepG2) to replicate conflicting studies under controlled conditions .
- Computational Tools :
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- QSAR Modeling : Correlate structural features (e.g., oxoheptyl chain length) with activity trends .
- Case Study : A derivative with a shorter alkyl chain showed reduced activity in enzymatic assays, aligning with QSAR predictions of steric incompatibility .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Findings :
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via carbamate hydrolysis. Stable at neutral pH (t½ > 48 hrs at 25°C) .
- Thermal Stability : Decomposes above 80°C, releasing CO₂ and tert-butanol. Monitor via TGA/DSC .
- Mitigation : Store at 2–8°C in inert atmospheres (argon) with desiccants to prolong shelf life .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?
- Root Causes :
- Impurity of Reagents : Residual moisture in 6-bromoheptan-2-one lowers alkylation efficiency .
- Chromatographic Variability : Differences in HPLC column packing material affect purity assessments .
- Solutions :
- Standardize reagent sources (e.g., ≥99% purity) and pre-dry solvents over molecular sieves.
- Use orthogonal characterization (NMR + LC-MS) to cross-validate results .
Biological Activity Profiling
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Models :
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases (common carbamate targets) using fluorogenic substrates .
- Cell Viability Assays : Evaluate cytotoxicity in cancer lines (e.g., MCF-7) via MTT or resazurin assays .
- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; compare with positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
